molecular formula C6H10N8O B8757360 Bis-[2-(5-tetrazolyl)ethyl]ether

Bis-[2-(5-tetrazolyl)ethyl]ether

Cat. No.: B8757360
M. Wt: 210.20 g/mol
InChI Key: GJNTWVASQGUIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-[2-(5-tetrazolyl)ethyl]ether is a multifunctional organic compound of significant interest in advanced research and development, primarily due to its incorporation of two tetrazole rings. The tetrazole moiety is a privileged structure in medicinal chemistry, widely recognized for its role as a bioisostere of carboxylic acids, which can enhance metabolic stability and improve pharmacokinetic properties of lead compounds . This characteristic makes Bis-[2-(5-tetrazolyl)ethyl]ether a valuable scaffold in pharmaceutical research, particularly in the design and synthesis of novel inhibitors for various biological targets, such as the PRMT5 enzyme explored in recent therapeutic patents . Beyond medicinal applications, tetrazole derivatives are extensively investigated in the field of high-energy materials. Their high nitrogen content and thermodynamic stability make them key candidates for developing advanced energetic compounds . The ether linkage in its structure provides synthetic flexibility, allowing it to serve as a linker for constructing larger molecular architectures or polymeric networks. Researchers utilize this compound as a key intermediate to develop new chemical entities with potential antibacterial properties, as similar triazole-tetrazole hybrids have demonstrated promising activity against resistant bacterial strains by inhibiting DNA gyrase . As a versatile building block, Bis-[2-(5-tetrazolyl)ethyl]ether is strictly for research applications in laboratory settings.

Properties

Molecular Formula

C6H10N8O

Molecular Weight

210.20 g/mol

IUPAC Name

5-[2-[2-(2H-tetrazol-5-yl)ethoxy]ethyl]-2H-tetrazole

InChI

InChI=1S/C6H10N8O/c1(5-7-11-12-8-5)3-15-4-2-6-9-13-14-10-6/h1-4H2,(H,7,8,11,12)(H,9,10,13,14)

InChI Key

GJNTWVASQGUIOY-UHFFFAOYSA-N

Canonical SMILES

C(COCCC1=NNN=N1)C2=NNN=N2

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Applications References
Bis-[2-(5-tetrazolyl)ethyl]ether C₆H₁₀N₈O Tetrazole, Ether Drug development, Catalysis
Bis-(2-Dimethylaminoethyl)ether C₈H₂₀N₂O Dimethylamino, Ether Polyurethane catalyst
Dibenzo-18-crown-6 Polyether C₂₀H₂₄O₆ Macrocyclic Ether Ion recognition, Catalysis
MA1277 (Phenpiperazole) C₁₃H₁₈Cl₃N₇ Tetrazole, Piperazine α-Adrenergic blocker

Table 2: Pharmacological Activity Comparison

Compound Bioactivity Mechanism Duration of Action Reference
MA1277 α-Adrenergic blockade Competitive equilibrium Long-lasting
BCEE Carcinogenic DNA alkylation Chronic exposure
Benzoxazole-Tetrazole Antimicrobial, Antitumor Enzyme inhibition Dose-dependent

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Bis-[2-(5-tetrazolyl)ethyl]ether with high purity?

  • Methodological Answer : Use a factorial design to optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). Pre-experimental screening (e.g., TLC or HPLC monitoring) ensures intermediate stability. Purification via column chromatography or recrystallization in polar aprotic solvents is critical for isolating high-purity products .
  • Data Consideration : Track yield and purity at each step (e.g., via NMR integration or mass spectrometry). Example table:

ParameterRange TestedOptimal ValuePurity (%)Yield (%)
Temperature (°C)60–1209098.575
Catalyst (mol%)1–5397.882

Q. How should researchers design experiments to assess thermal stability under varying conditions?

  • Methodological Answer : Employ thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC). Use a quasi-experimental design with control groups (e.g., inert vs. oxidative atmospheres). Replicate trials to account for decomposition variability .
  • Theoretical Linkage : Ground the study in reaction kinetics theory (e.g., Arrhenius equation) to model degradation rates .

Q. What safety protocols are essential when handling Bis-[2-(5-tetrazolyl)ethyl]ether?

  • Methodological Answer : Follow OSHA standards (29 CFR 1910.132) for PPE: nitrile gloves, chemical-resistant aprons, and fume hoods for synthesis. Implement closed-system transfers to minimize exposure .

Advanced Research Questions

Q. How can computational models predict the reactivity of Bis-[2-(5-tetrazolyl)ethyl]ether in novel catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) to simulate electron density maps of tetrazole rings and ether linkages. Validate models with experimental kinetics data (e.g., Hammett plots). Integrate AI-driven platforms like COMSOL Multiphysics for multi-scale simulations .
  • Data Integration : Cross-reference computational predictions with spectroscopic data (e.g., IR vibrational modes) to refine activation energy estimates .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct a systematic meta-analysis using PRISMA guidelines. Stratify data by experimental variables (e.g., cell lines, assay protocols). Apply statistical tools (ANOVA with post-hoc tests) to identify confounding factors .
  • Theoretical Framework : Align discrepancies with competing hypotheses (e.g., pH-dependent solubility vs. receptor binding affinity) .

Q. How can multi-omics approaches elucidate the compound’s mechanism in complex systems?

  • Methodological Answer : Combine metabolomics (LC-MS) and transcriptomics (RNA-seq) to track cellular responses. Use factorial design to test synergistic effects with co-administered agents. Employ machine learning for pathway enrichment analysis .
  • Conceptual Linkage : Frame findings within network pharmacology theory to map target interactions .

Cross-Cutting Considerations

  • Theoretical Frameworks : Always anchor studies to established theories (e.g., ligand-receptor dynamics for bioactivity studies) to guide hypothesis generation and data interpretation .
  • Ethical and Analytical Rigor : Address data gaps via prioritized research agendas (e.g., ATSDR/NTP frameworks for toxicity profiling) .

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